N-[(2,6-difluorophenyl)methyl]propanamide
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Overview
Description
N-[(2,6-difluorophenyl)methyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a 2,6-difluorophenylmethyl moiety
Preparation Methods
The synthesis of N-[(2,6-difluorophenyl)methyl]propanamide typically involves the reaction of 2,6-difluorobenzylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-[(2,6-difluorophenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis of the amide bond can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and ethanol, as well as catalysts and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(2,6-difluorophenyl)methyl]propanamide can be compared with other similar compounds, such as:
N-(2,6-difluorophenyl)-2-(4-methoxyphenoxy)propanamide: This compound has a similar structure but with a methoxyphenoxy group, which may confer different chemical and biological properties.
N-(2,6-difluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanamide:
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C10H11F2NO/c1-2-10(14)13-6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3,(H,13,14) |
InChI Key |
XJYQPUZECCDCMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=C(C=CC=C1F)F |
Origin of Product |
United States |
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